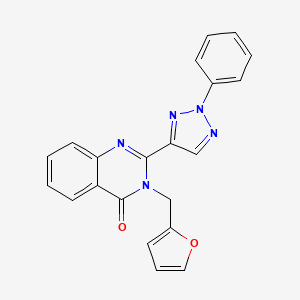

![molecular formula C26H28N4O3 B12433981 N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)

N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

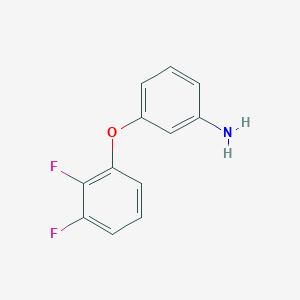

Vibegron is a selective beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. It is marketed under the brand name Gemtesa. Vibegron works by relaxing the detrusor smooth muscle of the bladder, thereby increasing bladder capacity and reducing symptoms of urinary urgency, frequency, and incontinence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vibegron involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the subsequent attachment of the phenyl and pyrimidine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of vibegron follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Vibegron undergoes several types of chemical reactions, including:

Oxidation: Vibegron can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of vibegron, which can have different pharmacological properties and applications .

Scientific Research Applications

Vibegron has several scientific research applications, including:

Chemistry: Used as a model compound for studying beta-3 adrenergic receptor agonists.

Biology: Helps in understanding the role of beta-3 adrenergic receptors in bladder function.

Medicine: Used in clinical trials and studies to evaluate its efficacy and safety in treating overactive bladder.

Industry: Employed in the development of new therapeutic agents targeting beta-3 adrenergic receptors .

Mechanism of Action

Vibegron exerts its effects by selectively binding to and activating beta-3 adrenergic receptors located on the detrusor smooth muscle of the bladder. This activation leads to relaxation of the bladder muscle during the storage phase of the fill-void cycle, thereby increasing bladder capacity and reducing symptoms of overactive bladder .

Comparison with Similar Compounds

Similar Compounds

Mirabegron: Another beta-3 adrenergic receptor agonist used for overactive bladder.

Solifenacin: An antimuscarinic agent used for similar indications but with a different mechanism of action.

Tolterodine: Another antimuscarinic agent used for overactive bladder .

Uniqueness of Vibegron

Vibegron is unique in its high selectivity for beta-3 adrenergic receptors, which minimizes the risk of side effects associated with beta-1 and beta-2 adrenergic receptor activation. Additionally, vibegron has a favorable safety profile and is less likely to interact with other medications compared to similar compounds .

Properties

Molecular Formula |

C26H28N4O3 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

N-[4-[[5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl]methyl]phenyl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C26H28N4O3/c31-24-14-15-27-23-13-12-22(30(23)24)26(33)29-19-8-6-17(7-9-19)16-20-10-11-21(28-20)25(32)18-4-2-1-3-5-18/h1-9,14-15,20-22,25,28,32H,10-13,16H2,(H,29,33) |

InChI Key |

DJXRIQMCROIRCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1CC2=CC=C(C=C2)NC(=O)C3CCC4=NC=CC(=O)N34)C(C5=CC=CC=C5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

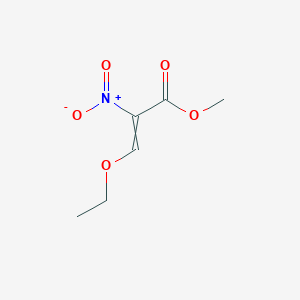

![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)

![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)

![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)

![1-[1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12433925.png)

![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)

![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)

![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)